molecular formula C16H15FN2O4S B2490546 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922007-02-1

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2490546
CAS No.: 922007-02-1
M. Wt: 350.36
InChI Key: UGDBIQKLTSFNGF-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O4S and its molecular weight is 350.36. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

  • The compound is used in organocatalytic asymmetric Mannich reactions to produce cyclic amines with chiral tetrasubstituted C‒F stereocenters. These have significant applications in medicinal chemistry (Li, Lin, & Du, 2019).

Kinase Inhibitor Development

Photodynamic Therapy for Cancer Treatment

  • Derivatives of the compound are being explored for their potential in photodynamic therapy, particularly in the treatment of cancer. Their properties as photosensitizers are especially noteworthy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitors of Kynurenine 3-Hydroxylase

  • Structurally similar benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Cyclooxygenase-2 Inhibitors

  • Analogous compounds have been synthesized for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which can have significant implications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Development of Optical Materials

Properties

IUPAC Name

3-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-19-7-8-23-15-6-5-12(10-14(15)16(19)20)18-24(21,22)13-4-2-3-11(17)9-13/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDBIQKLTSFNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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